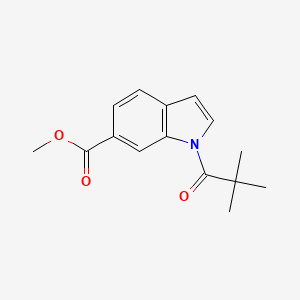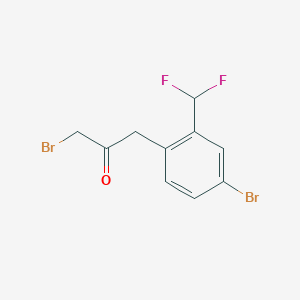
1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of bromine and difluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective bromination of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
- 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
- 1-Bromo-2,4-difluorobenzene
- 3-Bromo-1,1,1-trifluoro-2-propanol
Uniqueness: 1-Bromo-3-(4-bromo-2-(difluoromethyl)phenyl)propan-2-one is unique due to the presence of both bromine and difluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H8Br2F2O |
|---|---|
Molecular Weight |
341.97 g/mol |
IUPAC Name |
1-bromo-3-[4-bromo-2-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8Br2F2O/c11-5-8(15)3-6-1-2-7(12)4-9(6)10(13)14/h1-2,4,10H,3,5H2 |
InChI Key |
PYYOXDRYDIYKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


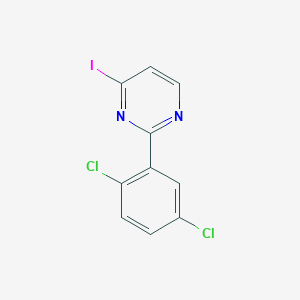


![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14042675.png)
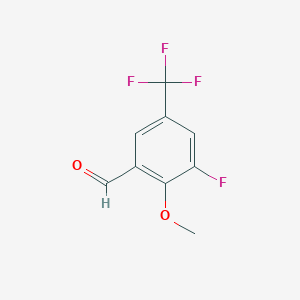



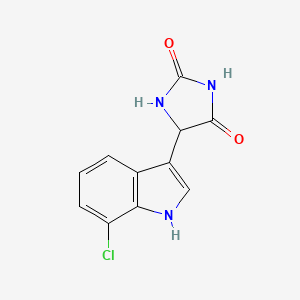
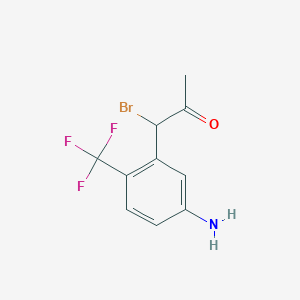
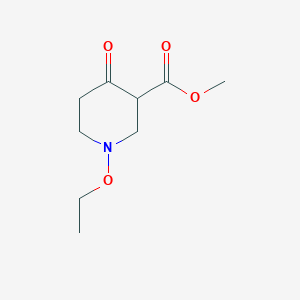

![1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone](/img/structure/B14042736.png)
